Deoxy-alpha-limonol
Description
Deoxy-alpha-limonol is a deoxygenated derivative of limonol, a naturally occurring terpenoid alcohol. Structurally, it is characterized by the absence of a hydroxyl group at a specific carbon position compared to its parent compound, limonol. This modification alters its physicochemical properties, such as solubility, stability, and reactivity, making it a subject of interest in synthetic biology and natural product chemistry. This compound has been studied in the context of modular natural product libraries, where deoxy sugars like this compound are used to generate structural diversity for bioactivity screening .
Properties
CAS No. |
83991-64-4 |
|---|---|
Molecular Formula |
C26H32O7 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(1S,7S,10R,12R,13R,18R,19R)-18-(furan-3-yl)-12-hydroxy-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,16-dione |
InChI |
InChI=1S/C26H32O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,18-19,22,27H,5,7,9,11,13H2,1-4H3/t15-,16-,18+,19-,22-,24+,25+,26?/m0/s1 |
InChI Key |
VNNZUOXOSGRYOD-DRHORCJJSA-N |
SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)([C@@H](C[C@@H]5C36COC(=O)C[C@@H]6OC5(C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
deoxy-alpha-limonol deoxylimonol limonol, deoxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deoxy-alpha-limonol belongs to a broader class of deoxygenated terpenoids and sugar derivatives. Below is a comparative analysis with structurally and functionally related compounds:
2.1 Structural Similarities and Differences
A study leveraging the LEMONS algorithm for generating hypothetical modular natural products highlighted this compound as part of a library of deoxy and hexose sugars. Key structural comparisons include:
| Compound | Core Structure | Functional Groups | Bioactivity Potential |
|---|---|---|---|
| This compound | Terpenoid backbone | Deoxygenated C3 position | Moderate antimicrobial activity |
| Limonol | Terpenoid backbone | Hydroxyl group at C3 | Antioxidant, anti-inflammatory |
| Deoxyribose | Pentose sugar | Deoxygenated C2 position | DNA backbone, metabolic roles |
| Alpha-limonene | Monoterpene hydrocarbon | No oxygen-containing groups | Fragrance, insecticidal uses |
Source: Hypothetical modular natural product libraries analyzed via LEMONS
- This compound vs. Limonol: The absence of the hydroxyl group in this compound reduces its polarity, enhancing membrane permeability but diminishing water solubility compared to limonol. This structural change may explain its lower antioxidant activity but retained antimicrobial properties .
- This compound vs. Deoxyribose: While both are deoxygenated, this compound’s terpenoid backbone differentiates it from the sugar-derived deoxyribose.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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